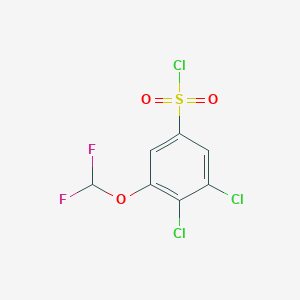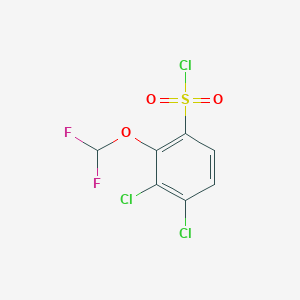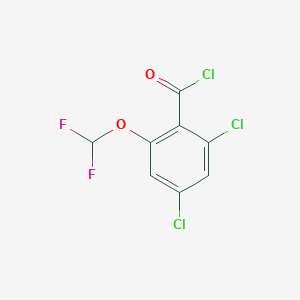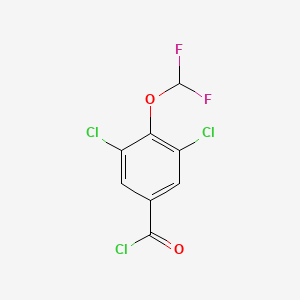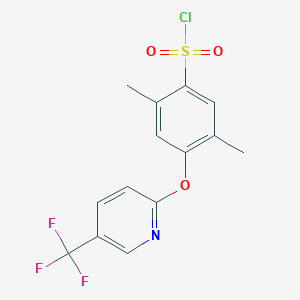
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride
Descripción general
Descripción
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride, commonly referred to as 2,5-DMP-TFP-Cl, is a reagent used in organic synthesis. It is a highly versatile and useful compound for the synthesis of a variety of compounds and has been used in a wide range of scientific research applications. The compound is a colorless solid and is soluble in water and most organic solvents. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The synthesis and crystal structure of sterically hindered isomeric forms of dimethylbenzenesulfonyl chloride compounds have been extensively studied, revealing the importance of such molecules in understanding intramolecular interactions and the design of new materials. Structural characterization by X-ray diffraction and quantum-chemical calculations of electronic structures offer insights into the chemical reactivity and potential applications of these compounds in materials science and catalysis (Rublova et al., 2017).
Synthetic Methodologies
- Novel synthetic approaches have been developed for the generation of sulfonyl derivatives, showcasing the versatility of these compounds in organic synthesis. For example, chlorosulfonylmethylene(dimethyl)ammonium chloride has been used as a highly reactive dehydrating agent for generating diverse sulfonyl compounds, highlighting the methodological advancements in the synthesis of complex molecules (Prajapati et al., 1993).
Biological Applications
- Research on structurally extended benzosiloxaboroles synthesized from benzenesulfonyl chloride derivatives has shown significant antimicrobial activity against Gram-positive cocci, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. These findings underscore the potential of sulfonyl chloride derivatives in the development of new antibacterial agents (Pacholak et al., 2021).
Chemical Reactivity and Derivatization
- The reactivity of benzenesulfonyl chloride derivatives in various chemical transformations, including cyclization and nucleophilic substitutions, has been explored to synthesize a wide range of functional molecules. These studies contribute to the understanding of reaction mechanisms and the design of new synthetic routes for pharmaceuticals and agrochemicals.
Mecanismo De Acción
Mode of Action
It’s likely that it interacts with its targets, possibly mitochondrial complex i, leading to inhibition of electron transport . This can disrupt the energy production in cells, leading to their death.
Result of Action
Based on its potential mode of action, it may lead to cell death due to disruption of energy production .
Propiedades
IUPAC Name |
2,5-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-8-6-12(23(15,20)21)9(2)5-11(8)22-13-4-3-10(7-19-13)14(16,17)18/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIZGGYTPSJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



